REACTION_CXSMILES
|
[OH:1][CH:2]([CH3:15])[CH:3]([NH:5][C:6]1[S:7][CH:8]=[C:9]([C:11]([O:13]C)=[O:12])[N:10]=1)[CH3:4].[OH-].[Li+]>C1COCC1.O>[OH:1][CH:2]([CH3:15])[CH:3]([NH:5][C:6]1[S:7][CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=1)[CH3:4] |f:1.2,3.4|
|
Name
|
Methyl 2-(3-hydroxybutan-2-ylamino)thiazole-4-carboxylate
|
Quantity
|
1.092 g
|
Type
|
reactant
|
Smiles
|
OC(C(C)NC=1SC=C(N1)C(=O)OC)C
|
Name
|
|
Quantity
|
9.49 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
DCM and water was added
|
Type
|
WASH
|
Details
|
Acidic water phase was washed twice with DCM
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Evaporation residue
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in ethanol
|
Type
|
CUSTOM
|
Details
|
a precipitation
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |